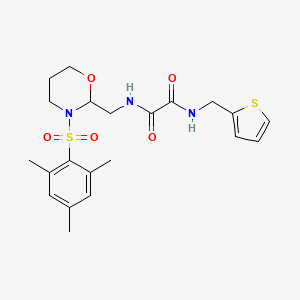
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" is a complex molecule that appears to be related to various research studies involving brominated aromatic compounds and propanamides. Although the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related brominated aromatic propanamides typically involves halogenated hydrocarbon amination reactions or cyclization reactions. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a reaction between a chloro propanamide and dimethylamine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a brominated propanone and ethanolamine . These methods suggest that the synthesis of the compound may also involve halogenated intermediates and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopies. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was found to crystallize in two polymorphs, both in the monoclinic system . Another compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, also crystallizes in the monoclinic system . These findings suggest that the compound "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit polymorphism and crystallize in a similar system.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, 2-Hydroxy-2-methylpropiophenone, which shares a similar hydroxy-methylpropiophenone moiety, undergoes multiple arylation reactions in the presence of a palladium catalyst and aryl bromides . This indicates that the compound may also be reactive towards palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized. The crystal packing of some compounds is influenced by hydrogen bonding, as seen in the case of some N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides . Additionally, the biological activity of related compounds, such as anti-Mycobacterium phlei activity, has been reported . These insights suggest that "3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide" may also exhibit specific intermolecular interactions and biological activities.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Ionic liquid halide nucleophilicity has been explored for the cleavage of ethers, providing a green protocol for regenerating phenols from ethers. This method involves the use of bromide ion in ionic liquid form, such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), for the nucleophilic displacement of an alkyl group, demonstrating its utility in demethylation reactions and ether cleavage with moderate to good yield. The approach emphasizes environmental friendliness and effectiveness with reduced excess of hydrobromic acid, showcasing an attractive green chemical method (Boovanahalli, Kim, & Chi, 2004).
Antimicrobial and Antifungal Activities
Research into the bioactive constituents of "Jolyna laminarioides" has identified compounds with chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii. This highlights the potential of such compounds in developing antimicrobial agents (Atta-ur-rahman et al., 1997). Additionally, bromophenol derivatives from the red alga "Rhodomela confervoides" have shown selective cytotoxicity against human cancer cell lines, suggesting their potential in antitumor studies (Zhao et al., 2004).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJDEFDZSBWZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)



![(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol](/img/structure/B3012358.png)


![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)
